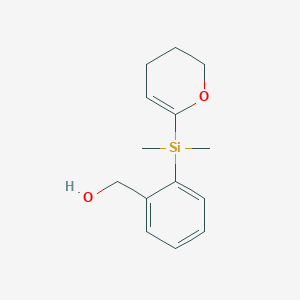
Homsi(r) 5,6-二氢-4h-吡喃-2-基
描述
Synthesis Analysis
While specific synthesis methods for Homsi® 5,6-dihydro-4h-pyran-2-yl were not found, a series of pyran derivatives were synthesized in good yields by utilizing Baylis–Hillman chemistry . These compounds exhibited promising antibacterial activity as compared to the standard towards Gram-positive bacterial strains .Molecular Structure Analysis
The molecular structure of Homsi® 5,6-dihydro-4h-pyran-2-yl is represented by the formula C14H20O2Si. This indicates that the compound is composed of 14 carbon atoms, 20 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom.科学研究应用
Application 1: Dual Inhibitors of Blood Coagulation Factors Xa and XIa
- Summary of the Application : 5,6-Dihydro-4H-pyran-2-yl derivatives have been used in the development of dual inhibitors of blood coagulation factors Xa and XIa. These factors are involved in thrombotic processes, and their inhibition can suppress thrombosis with a limited contribution to normal hemostasis .
- Methods of Application or Experimental Procedures : The production of new hybrid molecules was carried out using a two-stage method. The reaction of 5,6-dihydropyrrolo [3,2,1- ij ]quinoline-1,2-diones with thiosemicarbazide gave the corresponding hydrazinocarbothioamides. The reaction of the latter with DMAD led to the target methyl 2- (4-oxo-2- (2- (2-oxo-5,6-dihydro- 4H -pyrrolo [3,2,1- ij ]quinolin-1 ( 2H )-ylidene)hydrazineyl)thiazol-5 ( 4H )-ylidene)acetates in high yields .
- Results or Outcomes : The synthesized compounds were evaluated as potential dual inhibitors of coagulation factors Xa and XIa .
Application 2: Biological and Pharmacological Activities
- Summary of the Application : 5,6-Dihydro-2H-pyran-2-ones, which may be considered as α,β-unsaturated δ-lactones, have shown a wide range of biological and pharmacological activities including antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral activities .
- Methods of Application or Experimental Procedures : Various synthetic routes have been used for the preparation of these heterocycles, including intramolecular cyclization, N-heterocyclic carbeneprecatalyst (NHC-precatalyst) reaction of enals and ketones, dicobaltoctacarbonyl-mediated tandem (5+1)/(4+2) cycloaddition, ring-closing metathesis of dienes containing carboxylate group by Grubbs II catalyst, (3+2) cycloaddition reaction, condensation reaction, and biosynthesis pathway .
- Results or Outcomes : These heterocycles have been applied to the synthesis of numerous organic compounds including heterocycles .
Application 3: Multicomponent Reaction (MCR) Approach
- Summary of the Application : Pyran derivatives have been synthesized using a multicomponent reaction (MCR) approach. These compounds have a broad spectrum of biological and pharmaceutical properties such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
- Methods of Application or Experimental Procedures : The synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis and organocatalysis has been reported .
- Results or Outcomes : The synthesized pyran derivatives have been used in the synthesis of numerous organic compounds including heterocycles .
Application 4: Antimicrobial and Anticancer Agents
- Summary of the Application : A series of pyran derivatives were synthesized and investigated for their in vitro anticancer, antibacterial, and antifungal activities .
- Methods of Application or Experimental Procedures : The pyran derivatives were synthesized in good yields by utilizing Baylis–Hillman chemistry .
- Results or Outcomes : Some of the tested compounds exhibited promising antibacterial activity as compared to the standard towards Gram-positive bacterial strains. Two compounds showed promising anticancer activity against selected four human cancer cell lines such as A549, DU145, HeLa, and MCF7 .
Application 5: Vasorelaxant, Anticarcinogenic, Antimicrobial, and Antioxidant Activities
- Summary of the Application : Derivatives of 4H-pyrans have shown vasorelaxant, anticarcinogenic, antimicrobial, and antioxidant activities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications include vasorelaxant, anticarcinogenic, antimicrobial, and antioxidant effects .
Application 6: Catalysis and Organic Synthesis
- Summary of the Application : Tributyl (5,6-dihydro-4H-pyran-2-yl)stannane is a chemical compound used in scientific research. Its versatile nature allows for various applications, including catalysis and organic synthesis.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes : The outcomes of these applications include the facilitation of various catalysis and organic synthesis processes.
Application 7: Multicomponent Reaction (MCR) Approach
- Summary of the Application : Pyran derivatives have been synthesized using a multicomponent reaction (MCR) approach. These compounds have a broad spectrum of biological and pharmaceutical properties such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
- Methods of Application or Experimental Procedures : The synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis and organocatalysis has been reported .
- Results or Outcomes : The synthesized pyran derivatives have been used in the synthesis of numerous organic compounds including heterocycles .
Application 8: Antimicrobial and Anticancer Agents
- Summary of the Application : A series of pyran derivatives were synthesized and investigated for their in vitro anticancer, antibacterial, and antifungal activities .
- Methods of Application or Experimental Procedures : The pyran derivatives were synthesized in good yields by utilizing Baylis–Hillman chemistry .
- Results or Outcomes : Some of the tested compounds exhibited promising antibacterial activity as compared to the standard towards Gram-positive bacterial strains. Two compounds showed promising anticancer activity against selected four human cancer cell lines such as A549, DU145, HeLa, and MCF7 .
Application 9: Vasorelaxant, Anticarcinogenic, Antimicrobial, and Antioxidant Activities
- Summary of the Application : Derivatives of 4H-pyrans have shown vasorelaxant, anticarcinogenic, antimicrobial, and antioxidant activities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications include vasorelaxant, anticarcinogenic, antimicrobial, and antioxidant effects .
Application 10: Catalysis and Organic Synthesis
- Summary of the Application : Tributyl (5,6-dihydro-4H-pyran-2-yl)stannane is a chemical compound used in scientific research. Its versatile nature allows for various applications, including catalysis and organic synthesis.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes : The outcomes of these applications include the facilitation of various catalysis and organic synthesis processes.
属性
IUPAC Name |
[2-[3,4-dihydro-2H-pyran-6-yl(dimethyl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2Si/c1-17(2,14-9-5-6-10-16-14)13-8-4-3-7-12(13)11-15/h3-4,7-9,15H,5-6,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIRXVVKTQIPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CCCCO1)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726234 | |
| Record name | {2-[(3,4-Dihydro-2H-pyran-6-yl)(dimethyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Homsi(r) 5,6-dihydro-4h-pyran-2-yl | |
CAS RN |
1244855-71-7 | |
| Record name | {2-[(3,4-Dihydro-2H-pyran-6-yl)(dimethyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



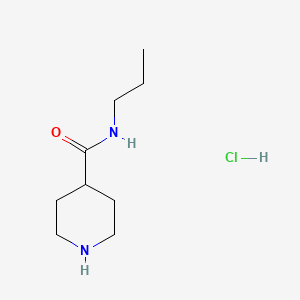
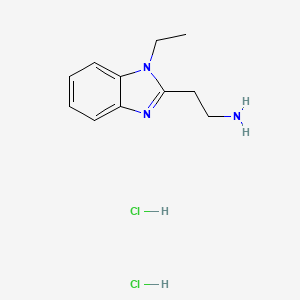
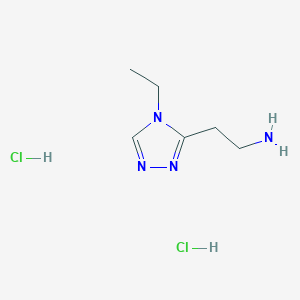
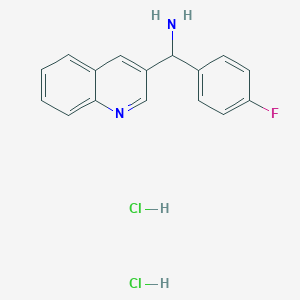
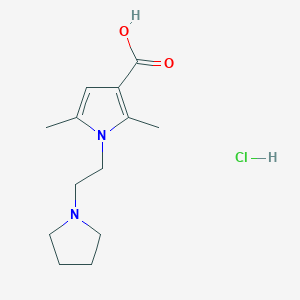
![2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1441336.png)
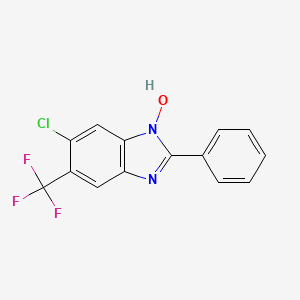
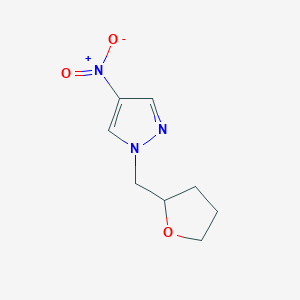


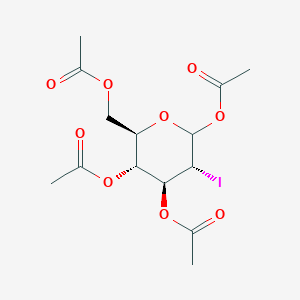
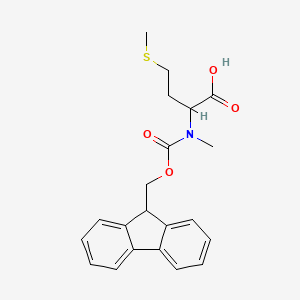
![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)
![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)